(1,1'-Biphenyl)-3-carboxamide, N-(6-amino-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)-
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Overview
Description
LNC-119 is an aminosteroid.
Scientific Research Applications
Platelet-Activating Factor Antagonist
A study by Tilley et al. (1989) explored biphenylcarboxamide derivatives, including compounds structurally related to (1,1'-Biphenyl)-3-carboxamide, as antagonists of platelet-activating factor (PAF). These compounds showed potential in inhibiting PAF-induced bronchoconstriction in guinea pigs, indicating their potential therapeutic value in respiratory conditions (Tilley et al., 1989).
Anticonvulsant Properties
Kubicki et al. (2000) conducted a study on the crystal structures of anticonvulsant enaminones, including a compound with structural similarities to (1,1'-Biphenyl)-3-carboxamide. This research contributes to understanding the molecular basis of anticonvulsant activity (Kubicki et al., 2000).
Antifungal Activity
Wu et al. (2012) synthesized a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, which exhibited moderate antifungal activities against various phytopathogenic fungi (Wu et al., 2012).
Semifluorinated Aromatic Polyamides
Bera et al. (2012) explored the synthesis of new polyamides using semifluorinated aromatic diamines, including derivatives structurally similar to (1,1'-Biphenyl)-3-carboxamide. These polyamides demonstrated good solubility in organic solvents and promising thermal stability, suggesting applications in advanced material sciences (Bera et al., 2012).
Glycine Transporter 1 Inhibitor
Yamamoto et al. (2016) identified a compound structurally related to (1,1'-Biphenyl)-3-carboxamide as a potent and orally available glycine transporter 1 inhibitor. This compound showed potential for central nervous system applications (Yamamoto et al., 2016).
Cancer Cell Proliferation Inhibition
Lu et al. (2017) synthesized a compound similar to (1,1'-Biphenyl)-3-carboxamide and demonstrated its effectiveness in inhibiting the proliferation of cancer cell lines (Lu et al., 2017).
properties
CAS RN |
1799493-16-5 |
---|---|
Product Name |
(1,1'-Biphenyl)-3-carboxamide, N-(6-amino-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)- |
Molecular Formula |
C20H16F3N3O2 |
Molecular Weight |
387.36 |
IUPAC Name |
N-(6-aminopyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide |
InChI |
InChI=1S/C20H16F3N3O2/c1-12-16(13-5-8-15(9-6-13)28-20(21,22)23)3-2-4-17(12)19(27)26-14-7-10-18(24)25-11-14/h2-11H,1H3,(H2,24,25)(H,26,27) |
InChI Key |
PTRVNXFOPOCXPE-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)C(C2=CC=C(OC(F)(F)F)C=C2)=CC=C1)NC3=CC=C(N)N=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
LNC-119; LNC 119; LNC119; Sonidegib metabolite M16; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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